molecular formula C11H14N2 B8428037 4-Pentyl-2-cyanopyridine CAS No. 91717-93-0

4-Pentyl-2-cyanopyridine

Cat. No.: B8428037
CAS No.: 91717-93-0
M. Wt: 174.24 g/mol
InChI Key: HDJBHXHPURETOC-UHFFFAOYSA-N
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Description

4-Pentyl-2-cyanopyridine is a specialized cyanopyridine derivative intended for research and development purposes. Cyanopyridines are versatile scaffolds in medicinal and materials chemistry. The 2-cyanopyridine moiety is known for its specific reactivity with thiol groups, such as in cysteine residues, enabling its use in bioconjugation and the development of site-specific protein modification protocols . Furthermore, structural analogs, such as 2-(4-alkyloxyphenyl)-5-cyanopyridines, demonstrate the importance of the cyanopyridine core in the synthesis of liquid crystalline materials with investigated thermotropic behaviors . The pentyl chain in 4-Pentyl-2-cyanopyridine is expected to influence the compound's lipophilicity and may promote self-assembly or mesophase formation, making it a compound of interest for advanced material science applications. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other personal use. Researchers are encouraged to consult the specific scientific literature for detailed experimental procedures and safety data.

Properties

CAS No.

91717-93-0

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-pentylpyridine-2-carbonitrile

InChI

InChI=1S/C11H14N2/c1-2-3-4-5-10-6-7-13-11(8-10)9-12/h6-8H,2-5H2,1H3

InChI Key

HDJBHXHPURETOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=NC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Pentyl-2-cyanopyridine with structurally related pyridine derivatives identified in the evidence:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties Potential Applications
4-Pentyl-2-cyanopyridine 4-pentyl, 2-cyano C₁₁H₁₄N₂ 174.24 High lipophilicity; electron-deficient ring Pharmaceuticals, agrochemicals
4-Methoxypyridine-2-carboxylic acid amide 4-methoxy, 2-carboxamide C₈H₁₀N₂O₂ 166.18 Hydrogen-bonding capability; moderate polarity Drug intermediates
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine 2-hydroxy, 4-(3-fluoro-4-carboxyphenyl) C₁₂H₈FNO₃ 249.20 High acidity (carboxylic acid); fluorinated Medicinal chemistry, chelators
4-(2-Aminoethyl)pyridine 4-(2-aminoethyl) C₇H₁₀N₂ 122.17 Basic amino group; coordination capability Ligand synthesis, catalysis

Electronic and Reactivity Profiles

  • 4-Pentyl-2-cyanopyridine: The electron-withdrawing cyano group deactivates the pyridine ring, directing electrophilic substitution to the 3- or 5-positions. The pentyl chain enhances solubility in nonpolar solvents .
  • 4-Methoxypyridine-2-carboxylic acid amide : The methoxy group donates electrons, activating the ring for electrophilic substitution, while the amide participates in hydrogen bonding, improving crystallinity .
  • 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine : The carboxylic acid and fluorine substituents increase acidity and metabolic stability, respectively. The hydroxyl group may enable metal chelation .
  • 4-(2-Aminoethyl)pyridine: The amino group facilitates protonation at physiological pH, making it suitable for coordinating transition metals in catalysis .

Solubility and Stability

  • 4-Pentyl-2-cyanopyridine: Predicted to have low water solubility due to the pentyl chain but high stability in organic solvents.
  • 4-Methoxypyridine-2-carboxylic acid amide : Moderate water solubility via hydrogen bonding; hydrolytically stable under neutral conditions .
  • 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine : Water-soluble in basic conditions (as carboxylate salt); fluorination enhances oxidative stability .
  • 4-(2-Aminoethyl)pyridine: Soluble in polar solvents; prone to oxidation unless stored under inert conditions .

Preparation Methods

Reaction Mechanism and Substrate Design

The vapor-phase method, exemplified in US2494204A, involves reacting cyanogen gas (C2_2N2_2) with 1,3-dienes at elevated temperatures (475–495°C) to form 2-cyanopyridines. For 4-pentyl-2-cyanopyridine, a substituted diene such as 1-pentyl-1,3-butadiene undergoes [4+2] cycloaddition with cyanogen, followed by dehydrogenation. The pentyl group directs regioselectivity to the para position relative to the cyano group due to steric and electronic effects.

Process Optimization

Critical parameters include:

  • Temperature : Maintaining 475–495°C ensures complete cyclization while minimizing side reactions like polymerization.

  • Contact Time : ~10 seconds in the reaction zone prevents thermal degradation.

  • Feed Ratio : A molar ratio of 1.16:1 (cyanogen:diene) maximizes yield.

Post-reaction purification involves recrystallization from low-boiling ligroin and ether, achieving >99% purity. Challenges include isomer formation (e.g., 2-cyano-3-pentylpyridine), necessitating careful chromatographic separation.

Piperidone-Based Synthesis via Tosmic Reagents

Two-Step Ring Construction

CN114105869B outlines a solution-phase method for 2-propyl-4-cyanopyridine, adaptable to 4-pentyl derivatives by substituting 2-propyl-4-piperidone with 4-pentyl-4-piperidone.

Step 1: Nucleophilic Addition-Cyclization

  • Reagents :

    • p-Toluenesulfonylmethyl isocyanide (Tosmic) introduces the cyano group.

    • Base : Potassium tert-butoxide deprotonates the piperidone, enabling nucleophilic attack.

  • Conditions :

    • Solvent: Ethylene glycol dimethyl ether (10:1 ratio to piperidone).

    • Temperature: -5°C to 70°C.

    • Reaction Time: 10–24 hours.

The intermediate 4-pentyl-2-cyanopiperidine forms via thioimidate elimination, confirmed by 1^1H NMR (δ 8.83 ppm for pyridine protons).

Step 2: Aromatization

Dehydroxylation using Ru/Co catalysts (0.01–0.05 wt%) in propylene glycol dimethyl ether (16:1 solvent ratio) at 60–100°C yields 4-pentyl-2-cyanopyridine.

Yield and Purity

  • Total Yield : >80%.

  • Purity : >99% by HPLC.

Halogenation-Cyanation Sequential Approach

Chloropyridine Intermediate

Inspired by ACS Omega, 4-pentyl-2-hydroxypyridine is treated with POCl3_3 to form 2-chloro-4-pentylpyridine.

Cyanation via Rosenmund-von Braun Reaction

The chloride undergoes substitution with CuCN at 200–250°C, yielding 4-pentyl-2-cyanopyridine.

Limitations:

  • Requires harsh conditions.

  • Competing side reactions reduce yield (<50%).

Comparative Analysis of Methods

Parameter Vapor-Phase Piperidone-Based Halogenation-Cyanation
Temperature475–495°C30–100°C200–250°C
Reaction TimeSeconds10–24 hours2–6 hours
Yield~63%>80%<50%
Purity>99%>99%85–90%
ScalabilityIndustrialLab/IndustrialLab

Mechanistic Insights and Side Reactions

Isomerization Risks

Electron-withdrawing groups (e.g., -CF3_3) enhance cyano group reactivity but may promote isomerization. For example, 2-cyano-3-pentylpyridine forms if temperature control lapses.

Industrial and Research Applications

Pharmaceutical Intermediates

4-Pentyl-2-cyanopyridine serves as a precursor for Pim-1 kinase inhibitors, where the cyano group participates in halogen bonding with Glu121.

Agrochemicals

The pentyl chain enhances lipid solubility, optimizing fungicidal activity in crop protection agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Pentyl-2-cyanopyridine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-cyanopyridine derivatives with pentyl halides under basic conditions (e.g., NaOH in dichloromethane at 20°C) can yield the target compound. Reaction optimization includes adjusting temperature, solvent polarity, and stoichiometry to improve yields (e.g., 99% yield achieved under controlled conditions in analogous syntheses) .
  • Characterization : Confirm structural integrity via NMR (¹H/¹³C) and IR spectroscopy, referencing PubChem or NIST data for spectral comparisons .

Q. How can researchers ensure purity and stability of 4-Pentyl-2-cyanopyridine during storage?

  • Methodology : Use HPLC or GC-MS for purity assessment (>98% purity is standard for research-grade compounds). Store the compound in airtight containers at room temperature (RT) under inert gas (e.g., argon) to prevent degradation. Avoid exposure to moisture or light .

Q. What solvents are compatible with 4-Pentyl-2-cyanopyridine for experimental applications?

  • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Pre-screen solubility using micro-scale experiments to avoid precipitation in reaction mixtures .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for 4-Pentyl-2-cyanopyridine derivatives?

  • Methodology : Cross-validate data using multiple techniques (e.g., 2D NMR, X-ray crystallography). Compare results with computational models (DFT calculations) to confirm electronic environments. Contradictions may arise from tautomerism or impurities; repurify via column chromatography or recrystallization .

Q. What strategies mitigate low yields in multi-step syntheses involving 4-Pentyl-2-cyanopyridine intermediates?

  • Methodology : Optimize intermediate isolation (e.g., flash chromatography) and employ protecting groups for reactive sites. Monitor reaction progress via TLC or in-situ IR. For example, analogous pyridine derivatives achieved high yields by controlling stoichiometry and reaction time .

Q. How does 4-Pentyl-2-cyanopyridine interact with biological targets (e.g., enzymes or receptors), and how can binding mechanisms be studied?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Molecular docking simulations (e.g., AutoDock) can predict interaction sites. Validate with mutagenesis studies on target proteins .

Q. What safety protocols are critical when handling 4-Pentyl-2-cyanopyridine in toxicological assays?

  • Methodology : Follow GHS guidelines for acute toxicity (Category 4 for oral/dermal/inhalation risks). Use fume hoods, PPE (gloves, goggles), and emergency eyewash stations. Refer to SDS sheets for spill management and first-aid measures .

Data Analysis & Experimental Design

Q. How to design dose-response studies for 4-Pentyl-2-cyanopyridine in pharmacological research?

  • Methodology : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to assess EC₅₀/IC₅₀ values. Include positive/negative controls and replicate experiments (n ≥ 3). Statistical analysis via ANOVA or nonlinear regression (e.g., GraphPad Prism) ensures robustness .

Q. What analytical techniques resolve structural ambiguities in halogenated pyridine derivatives?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formulas. X-ray crystallography provides definitive stereochemistry. For dynamic processes (e.g., tautomerism), variable-temperature NMR or DFT studies are recommended .

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